molecular formula C23H26N2O4 B2546848 2-(3,4-dimethoxyphenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide CAS No. 851408-06-5

2-(3,4-dimethoxyphenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Cat. No. B2546848
CAS RN: 851408-06-5
M. Wt: 394.471
InChI Key: AGVAEIVBPOGIBF-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a synthetic molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, stability, and biological activity, which can be informative for the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77% and involved improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the compound of interest, considering the similarities in the acetamide moiety and the need for precise control over the reaction conditions to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure of the compound includes a 3,4-dimethoxyphenyl group and a 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl group, both of which are connected through an acetamide linker. The presence of dimethoxy and dimethyl groups suggests potential for increased lipophilicity and possibly an impact on the molecule's interaction with biological targets. The structure of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, as mentioned in the second paper, indicates that modifications on the core structure, such as the introduction of gem-dimethyl groups, can lead to significant changes in biological activity and stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of sodium hydride or potassium hydroxide as bases, acetone as a solvent, and bromoethane as an ethylating reagent . These conditions suggest that the compound of interest may also be synthesized using similar reagents and conditions, with careful optimization required to ensure the stability and purity of the final product.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the introduction of gem-dimethyl groups was found to improve plasmatic stability . This suggests that the dimethyl groups in the compound of interest may confer similar stability benefits. Additionally, the high purity of related compounds achieved through optimized synthesis methods indicates that with careful processing, a high degree of purity can also be expected for the compound of interest .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-Acylcatecholamines and 3,4-Dihydro-6,7-isoquinolinediols can be derived from N-acyl-3,4-dimethoxyphenethylamines using boron tribromide. This process offers a new method for producing higher halogenated 1-(haloalkyl)-3,4-dihydroisoquinolines (Niederstein & Peter, 1989).

Analgesic and Anti-Inflammatory Activities

  • Cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide leads to the creation of compounds with significant analgesic and anti-inflammatory effects, such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides (Yusov et al., 2019).

Synthesis of Crispine A

  • A high yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide results in compounds that can be reduced to (±)-crispine A (King, 2007).

Structural and Fluorescence Properties

  • Certain isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, display unique structural aspects and fluorescence properties, forming gels or crystalline solids under different conditions (Karmakar et al., 2007).

Antitumor Activity

  • Novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for in vitro antitumor activity, showing significant potential against various cancer cell lines (Al-Suwaidan et al., 2016).

Antifungal Agents

  • Derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species (Bardiot et al., 2015).

Therapeutic Effect in Viral Infections

  • Novel anilidoquinoline derivatives have shown therapeutic efficacy in treating Japanese encephalitis, exhibiting significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-14-5-7-17-13-18(23(27)25-22(17)15(14)2)9-10-24-21(26)12-16-6-8-19(28-3)20(11-16)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVAEIVBPOGIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

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